molecular formula C7H12N4O2 B14175253 3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione CAS No. 3875-55-6

3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione

Cat. No.: B14175253
CAS No.: 3875-55-6
M. Wt: 184.20 g/mol
InChI Key: UCHDTHAIFKUJHI-UHFFFAOYSA-N
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Description

3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

3875-55-6

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

3a-ethyl-6a-methyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C7H12N4O2/c1-3-7-6(2,8-4(12)10-7)9-5(13)11-7/h3H2,1-2H3,(H2,8,10,12)(H2,9,11,13)

InChI Key

UCHDTHAIFKUJHI-UHFFFAOYSA-N

Canonical SMILES

CCC12C(NC(=O)N1)(NC(=O)N2)C

Origin of Product

United States

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